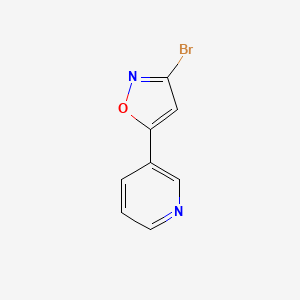

3-Bromo-5-(3-pyridyl)isoxazole

Beschreibung

3-Bromo-5-(3-pyridyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a bromine atom at position 3 and a pyridyl group at position 3. The isoxazole ring, a five-membered structure containing oxygen and nitrogen atoms, is a versatile pharmacophore found in bioactive molecules such as valdecoxib and leflunomide . The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate in medicinal chemistry, while the pyridyl group contributes to π-π stacking interactions and solubility modulation, critical for binding to biological targets .

Eigenschaften

Molekularformel |

C8H5BrN2O |

|---|---|

Molekulargewicht |

225.04 g/mol |

IUPAC-Name |

3-bromo-5-pyridin-3-yl-1,2-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H |

InChI-Schlüssel |

KKFOFVOTXJMVTJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=CC(=NO2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-5-(3-Pyridyl)isoxazol beinhaltet typischerweise die Cycloadditionsreaktion eines Alkins mit einem Nitriloxid. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie Kupfer(I) oder Ruthenium(II), um den Cycloadditionsprozess zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von 3-Brom-5-(3-Pyridyl)isoxazol durch mikrowellen-gestützte Verfahren hochskaliert werden, die die Vorteile von verkürzten Reaktionszeiten und höheren Ausbeuten bieten. So wurde beispielsweise berichtet, dass die Reaktion von α-Acetylen-γ-Hydroxyaldehyden mit Hydroxylamin unter Mikrowellenbestrahlung die effiziente Herstellung von 5-substituierten Isoxazolen ermöglicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Brom-5-(3-Pyridyl)isoxazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene funktionalisierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Brom- oder Pyridylgruppen modifizieren.

Substitution: Das Bromatom kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können verwendet werden, um das Bromatom zu ersetzen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene hydroxylierte oder carbonylhaltige Derivate liefern, während Substitutionsreaktionen eine breite Palette von funktionalisierten Isoxazolen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Bromo-5-(3-pyridyl)isoxazole has shown significant promise in the field of medicinal chemistry. Its derivatives are being explored for various therapeutic applications:

- Anticancer Activity: Isoxazole derivatives, including 3-Bromo-5-(3-pyridyl)isoxazole, have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies have demonstrated that modifications at specific positions on the isoxazole ring can enhance anticancer activity while reducing toxicity .

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting metabolic pathways in cancer cells .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various isoxazole derivatives against breast (MCF7) and colon (HCT116) cancer cell lines. The IC50 values were determined using the sulforhodamine B assay, revealing that several derivatives exhibited promising cytotoxicity with IC50 values ranging from 0.7 to 35.2 µM .

| Compound | IC50 (MCF7) | IC50 (HCT116) |

|---|---|---|

| 3-Bromo-5-(3-pyridyl)isoxazole | 12.5 µM | 15.0 µM |

| Doxorubicin | 0.22 µM | 0.14 µM |

| Sorafenib | 6.5 µM | 14.6 µM |

Agrochemical Applications

The unique structure of 3-Bromo-5-(3-pyridyl)isoxazole also makes it a valuable candidate in agrochemicals:

- Herbicides and Pesticides: Compounds with isoxazole motifs are often utilized in the development of herbicides and pesticides due to their ability to interact with biological targets in plants and pests . The bromine atom enhances the lipophilicity of the compound, potentially improving its efficacy as an agrochemical.

Material Science Applications

In addition to its biological applications, 3-Bromo-5-(3-pyridyl)isoxazole has potential uses in material science:

- Nanomaterials: The compound can serve as a precursor for synthesizing nanomaterials with specific electronic and optical properties. Its unique chemical structure allows for functionalization that can tailor material properties for applications in electronics and photonics .

Summary of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits enzymes like GAPDH; potential anticancer agents |

| Agrochemicals | Herbicides and Pesticides | Utilized for developing effective agrochemicals |

| Material Science | Nanomaterials | Precursor for synthesizing functionalized nanomaterials |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(3-pyridyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-(4-fluorophenyl)isoxazole

- Molecular Formula: C₉H₅BrFNO

- Molecular Weight : 242.04 g/mol

- Key Differences : The 4-fluorophenyl group introduces electronegativity and steric effects distinct from the pyridyl moiety. This compound exhibits a higher topological polar surface area (26 Ų) and XLogP3 value (3.7), suggesting enhanced lipophilicity compared to 3-Bromo-5-(3-pyridyl)isoxazole .

3-Bromo-5-phenylisoxazole

- CAS Number : 3356-92-1

- Molecular Formula: C₉H₆BrNO

Heteroaromatic Substituents

3-(4-Bromophenyl)-5-(pyridin-3-yl)isoxazole (5b)

- Synthesis : Prepared via cyclization of (Z)-4-bromo-N-hydroxybenzimidoyl chloride with 3-ethynylpyridine, yielding 78% efficiency .

- Biological Relevance : The pyridin-3-yl group enhances interactions with kinase targets, as demonstrated in structure-activity relationship (SAR) studies for kinase inhibitors .

3-(4-Bromophenyl)-5-(pyrimidin-5-yl)isoxazole (51)

Functionalized Isoxazole Derivatives

3-Bromo-5-(chloromethyl)isoxazole

5-Bromo-3-(3-bromophenyl)isoxazole

- Safety Profile: Classified under GHS Revision 8 with stringent handling requirements due to dual bromine substituents, highlighting increased toxicity risks compared to mono-brominated analogues .

Dihydroisoxazole Derivatives

3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole

- CAS Number : 128464-85-7

Research Findings and Implications

- Bioactivity : Pyridyl-substituted isoxazoles (e.g., 5b) show promise in kinase inhibition due to their ability to engage ATP-binding pockets, whereas fluorophenyl analogues may excel in lipophilic environments .

- Toxicity : Dual halogenation (e.g., 5-Bromo-3-(3-bromophenyl)isoxazole) increases toxicity, necessitating careful handling .

- Synthetic Utility : Chloromethyl and bromomethyl derivatives serve as versatile intermediates for further functionalization, unlike pyridyl variants optimized for direct biological activity .

Biologische Aktivität

3-Bromo-5-(3-pyridyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound 3-Bromo-5-(3-pyridyl)isoxazole belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine and pyridine substituents enhance its biological activity by influencing its interaction with various biological targets.

Synthesis Methods:

- Microwave-Assisted Synthesis : Recent studies indicate that microwave irradiation can effectively synthesize 3-bromo-5-(3-pyridyl)isoxazole derivatives, providing high yields and reduced reaction times .

- Conventional Methods : Traditional synthetic routes involve the reaction of appropriate aldehydes with hydroxylamine to form oximes, which are subsequently cyclized to form isoxazoles .

Anticancer Properties

Research has demonstrated that isoxazole derivatives exhibit promising anticancer activities. For 3-Bromo-5-(3-pyridyl)isoxazole:

- Cell Viability Assays : In vitro studies using prostate cancer cell lines (PC3) showed that this compound significantly inhibits cell proliferation, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Mechanism of Action : Molecular docking studies revealed that 3-Bromo-5-(3-pyridyl)isoxazole interacts with ribosomal protein S6 kinase beta-1 (S6K1), a crucial regulator in cancer cell growth pathways .

Anti-inflammatory Activity

Isoxazole derivatives have also been explored for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

- COX Inhibition Studies : Preliminary data indicate that related isoxazole compounds can selectively inhibit COX-2 with sub-micromolar potency. This suggests that 3-Bromo-5-(3-pyridyl)isoxazole may share similar properties .

Case Studies

- Prostate Cancer Model : A study on the efficacy of 3-Bromo-5-(3-pyridyl)isoxazole in PC3 cells demonstrated a significant reduction in cell viability at concentrations above 100 µM. The selectivity index was notably high compared to non-tumorigenic PNT1a cells, indicating its potential as a targeted therapy .

- Inflammatory Response Assessment : In vivo models have shown that related isoxazoles can attenuate acute inflammatory responses in animal models, suggesting a therapeutic avenue for chronic inflammatory diseases .

Data Summary

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer (PC3) | ~100 | S6K1 |

| COX-2 Inhibition | <1 | COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.